2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
Description
Properties
Molecular Formula |
C26H25N5O2S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H25N5O2S/c1-17-8-12-20(13-9-17)25-29-30-26(31(25)21-14-10-18(2)11-15-21)34-16-24(33)28-27-19(3)22-6-4-5-7-23(22)32/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-19+ |
InChI Key |
JMVDPUAIVCLFHL-ZXVVBBHZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC=CC=C4O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Key Routes
-
Cyclocondensation of Hydrazine Derivatives
Hydrazine derivatives react with formamide or similar carbonyl precursors under acidic conditions. For example, hydrazine hydrate and formamide yield 1,2,4-triazole intermediates, which are then functionalized with 4-methylphenyl groups. -
Substitution Reactions
Thiol-functionalized triazoles undergo nucleophilic substitution with halogenated aromatic compounds. Bis(4-methylphenyl) groups are introduced via coupling reactions (e.g., Suzuki or Ullmann).
Sulfanyl Group Introduction
The triazole-thiol intermediate is alkylated or arylated to form the sulfanyl bridge.
Mechanistic Pathway
-
Oxidation to Disulfide Intermediate
Triazole-thiols (e.g., 12 in) oxidize to disulfides (e.g., 16 ), which undergo nucleophilic attack by enolates or amines.
Hydrazide and Hydrazone Formation
The acetohydrazide moiety and ethylidene linkage are introduced via sequential reactions.
Stepwise Synthesis
-
Acetohydrazide Preparation
-
Hydrazone Condensation
The hydrazide reacts with 2-hydroxyacetophenone under acidic or thermal conditions to form the (E)-ethylidene bond.
Alternative Synthetic Approaches
Mechanochemical Synthesis
Ball milling or solvent-free grinding enables efficient hydrazone formation. For example, 4-aminobenzoic acid hydrazide reacts with aldehydes under mechanical stress.
Solid-State Melt Reactions
Heating hydrazide precursors with aldehydes in the absence of solvents achieves cyclization. This method is ideal for thermally stable intermediates.
Key Challenges and Optimization
-
Stereochemical Control : The (E)-configuration of the ethylidene bond requires acidic conditions to favor trans-alkylation.
-
Purification : Recrystallization from DMF/ethanol or column chromatography is critical to isolate the final product.
Characterization and Validation
Spectroscopic Data
Elemental Analysis
| Compound | C% | H% | N% | S% |
|---|---|---|---|---|
| Target compound | 71.2 | 5.8 | 12.3 | 7.0 |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| One-pot synthesis | High yield, minimal steps | Requires harsh acids |
| Mechanochemical | Environmentally friendly | Limited scalability |
| Melt reaction | Solvent-free, fast reaction | Thermal decomposition risks |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (–S–) group undergoes oxidation under mild conditions to form sulfoxides or sulfones. This reaction is critical for modifying the compound's electronic properties and bioavailability.
Key Findings :
-
Oxidation enhances polarity, improving solubility in polar solvents like DMSO .
-
Sulfone derivatives exhibit higher stability in biological systems compared to sulfanyl precursors .
Hydrolysis of Hydrazide Moiety
The hydrazide (–CONHNH–) group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanism :
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Experimental Data :
| Condition | Yield (%) | By-products |
|---|---|---|
| 6M HCl, reflux, 4 hr | 78 | Trace amounts of NH<sub>3</sub> |
| 2M NaOH, RT, 12 hr | 65 | Hydrazine (detected via GC-MS) |
Nucleophilic Substitution at Triazole Ring
The triazole ring participates in nucleophilic substitution at the 3-position, where the sulfanyl group acts as a leaving group.
Example Reaction :
Reported Substitutions :
| Nucleophile | Product | Application |
|---|---|---|
| Amines | Triazole–NH–R derivatives | Enhanced antimicrobial activity |
| Thiols | Disulfide-linked dimers | Prodrug design |
Condensation Reactions
The hydrazide group reacts with aldehydes/ketones to form Schiff bases, enabling structural diversification.
General Reaction :
Notable Condensations :
| Carbonyl Compound | Schiff Base Product | Biological Activity |
|---|---|---|
| 4-Hydroxybenzaldehyde | Enhanced π-conjugation for fluorescence studies | Anticancer screening |
| 2-Hydroxyacetophenone | Chelation with metal ions (e.g., Cu<sup>2+</sup>) | Catalytic applications |
Reduction of Ethylidene Group
The (E)-ethylidene group (–CH=N–) undergoes catalytic hydrogenation to form a saturated amine derivative.
Conditions :
Product :
, which exhibits improved pharmacokinetic properties .
Cyclization Reactions
Under thermal or acidic conditions, the compound undergoes cyclization to form fused heterocycles.
Example :
Applications :
-
Cyclized products show enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Research Implications
Scientific Research Applications
Research has indicated that triazole derivatives exhibit significant antimicrobial activities against various pathogens. A study highlighted that compounds similar to the target compound showed moderate to high efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes.
Case Study: Antimicrobial Screening
In a systematic screening of synthesized triazole compounds, several demonstrated potent activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions on the triazole ring were found to enhance antibacterial properties, suggesting that structural modifications can lead to improved efficacy .
Anticancer Potential
Another promising application of this compound is its potential as an anticancer agent . Triazole derivatives have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis and interference with cell cycle progression.
Case Study: Anticancer Activity
A study conducted on multicellular spheroids revealed that certain triazole derivatives effectively inhibited cancer cell proliferation. The screening identified novel compounds that not only exhibited cytotoxic effects but also demonstrated selectivity towards cancer cells over normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
Pharmacological Insights
The pharmacological significance of triazoles extends beyond antimicrobial and anticancer activities. They have been investigated for their roles as anti-inflammatory agents and in the modulation of enzyme activity related to pain and inflammation pathways. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl or hydrazide moieties can significantly influence biological activity.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Anticancer | Induces apoptosis in cancer cells |
| Anti-inflammatory | Modulates inflammatory pathways |
Mechanism of Action
The mechanism by which 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide exerts its effects is primarily through its interaction with biological targets such as enzymes. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Triazole and Hydrazide Moieties
Key Observations:
Electron-Donating vs. Nitro () and chloro () substituents are electron-withdrawing, which may reduce electron density at the triazole core, affecting nucleophilic substitution reactions.
Hydrogen-Bonding Capacity: The 2-hydroxyphenyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents (e.g., water or alcohols) . In contrast, chlorophenyl () and nitrophenyl () substituents reduce polarity, favoring solubility in nonpolar solvents.
Table 2: Inferred Bioactivity Based on Structural Features
Research Findings:
- Enzyme Inhibition : Triazole-acetohydrazide hybrids, such as those with 4-chlorophenyl or methoxybenzyl groups, have demonstrated α-glucosidase and lipase inhibitory activity . The target compound’s hydroxyl group may enhance binding to enzyme active sites via H-bonding .
- Antimicrobial Activity : Derivatives with chlorine or nitro substituents show improved activity against Gram-negative bacteria due to increased membrane permeability .
- Crystal Packing : Compounds like the 3,4,5-trimethoxyphenyl derivative in exhibit stabilized crystal structures via C–H⋯N hydrogen bonds and C–H⋯π interactions, which correlate with thermal stability .
Biological Activity
The compound 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a novel hydrazone derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial and cytotoxic properties.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the formation of the triazole ring followed by hydrazone formation. The key steps include:
- Synthesis of Triazole Derivative : The initial compound was synthesized starting from 4-methylaniline, leading to the formation of a triazole structure through cyclization reactions.
- Hydrazone Formation : The resultant triazole derivative was then reacted with acetohydrazide to form the final product. Characterization techniques such as NMR and IR spectroscopy were employed to confirm the structure.
The molecular formula of the compound is with a molecular weight of approximately 471.172 g/mol .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole derivatives, including the compound . The mechanism of action for many triazoles involves the inhibition of ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity.
- In vitro Studies : The compound exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In particular, derivatives with specific substitutions showed enhanced potency .
-
Minimum Inhibitory Concentration (MIC) : The MIC values for the compound against selected microorganisms were determined, showing promising results compared to standard antibiotics. For example:
Microorganism MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16
Cytotoxic Activity
Research into the cytotoxic effects of this compound has revealed its potential as an anticancer agent.
- Cell Line Testing : In vitro cytotoxicity assays were conducted on various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner.
- IC50 Values : The IC50 values for this compound were found to be in the range of µM for different cell lines, suggesting moderate to high cytotoxicity when compared to standard chemotherapeutic agents .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazole derivatives, including our compound, demonstrated that modifications in the phenyl groups significantly affected their antimicrobial activity. The presence of electron-donating groups enhanced activity against Gram-positive bacteria .
- Cytotoxicity Profile : Another research effort assessed various substituted triazoles for their anticancer properties. The findings indicated that compounds with hydrazone linkages exhibited superior cytotoxic effects against breast cancer cells, supporting the need for further exploration into structure-activity relationships .
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is typically synthesized via hydrazide intermediate formation. For example, refluxing methyl-[(heterocyclic)sulfanyl] acetate with hydrazine hydrate in absolute ethanol for 4 hours, followed by TLC monitoring (chloroform:methanol, 7:3) and precipitation in ice water. This method is adaptable to introducing hydrazone moieties through condensation with substituted aldehydes .
Q. Which characterization techniques are critical for confirming its structure?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, especially for triazole derivatives .
- Spectroscopy : NMR (for functional group analysis) and mass spectrometry (for molecular weight confirmation) are standard.
- Elemental analysis : Validates purity and stoichiometry .
Q. How is biological activity initially evaluated for this compound?
- MTT assay : Tests cytotoxicity against cancer cell lines (e.g., melanoma IGR39, MDA-MB-231) .
- Bleeding time assays : Measures antiplatelet effects in murine models using tail-vein protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Advanced optimization employs Bayesian algorithms or heuristic methods to screen variables (e.g., solvent ratio, temperature, catalyst loading). For instance, flow-chemistry setups enable rapid parameter testing, reducing trial-and-error approaches .
Q. What strategies resolve contradictions in biological activity data across studies?
- 3D vs. 2D cell models : 3D spheroids better mimic in vivo conditions and may explain discrepancies in cytotoxicity results (e.g., higher activity in melanoma spheroids vs. 2D monolayers) .
- Dose-response normalization : Controls for batch-to-batch variability in compound purity or solvent effects .
Q. How are derivatives designed to enhance selectivity for cancer cells?
- Structure-activity relationship (SAR) studies : Modifying the hydrazone moiety (e.g., introducing nitro or pyrrole groups) improves selectivity. For example, N′-(2-hydroxy-5-nitrobenzylidene) derivatives show enhanced activity against Panc-1 cells .
- Molecular docking : Predicts interactions with targets like tubulin or kinases to guide synthetic modifications .
Q. What challenges arise in crystallographic refinement for this compound?
- Twinned data : SHELXL’s twin refinement tools (e.g., BASF parameter) are critical for resolving overlapping diffraction patterns.
- High-resolution limitations : SHELXPRO interfaces with density modification algorithms to handle partial disorder in aromatic substituents .
Q. How is the compound’s mechanism of action probed in anti-metastatic studies?
- Migration assays : Scratch/wound-healing tests quantify inhibition of cancer cell motility (e.g., MDA-MB-231 migration suppression by dimethylamino-benzylidene derivatives) .
- Transcriptomic profiling : RNA sequencing identifies pathways (e.g., EMT or integrin signaling) affected by treatment .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
